molecular formula C16H11N3O3S2 B15097838 2-hydroxy-N-[(5Z)-4-oxo-5-(pyridin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide

2-hydroxy-N-[(5Z)-4-oxo-5-(pyridin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide

Cat. No.: B15097838
M. Wt: 357.4 g/mol
InChI Key: GLWZDLVESBQTSJ-LCYFTJDESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Product Overview 2-hydroxy-N-[(5Z)-4-oxo-5-(pyridin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide is a synthetic thiazolidinone derivative provided for early-stage research purposes. This compound is supplied with a minimum purity of 95% and is characterized by its unique molecular structure (CAS Registry Number 862105-26-8) with the formula C16H11N3O3S2 and a molecular weight of 357.41 g/mol [ citation:1 ]. Research Applications and Value This compound belongs to the class of thiazolidinones, a group of heterocyclic compounds known for their diverse biological activities. Thiazolidine and its derivatives are of significant interest in medicinal chemistry and have been extensively studied for their potential pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antioxidant activities [ citation:9 ]. The presence of the thiazolidine core, which contains sulfur and nitrogen atoms, is often central to its biological activity and makes it a valuable scaffold for probing biological pathways and developing new therapeutic candidates [ citation:9 ]. Researchers utilize this and similar compounds to investigate structure-activity relationships (SAR) and to design next-generation drug candidates. Intended Use and Handling This product is exclusively intended for non-human research applications in laboratory settings. It is not designed for diagnostic, therapeutic, or any other human or veterinary use. Buyers are responsible for confirming product identity and/or purity to ensure it is suitable for their specific research applications.

Properties

Molecular Formula

C16H11N3O3S2

Molecular Weight

357.4 g/mol

IUPAC Name

2-hydroxy-N-[(5Z)-4-oxo-5-(pyridin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide

InChI

InChI=1S/C16H11N3O3S2/c20-12-4-2-1-3-11(12)14(21)18-19-15(22)13(24-16(19)23)9-10-5-7-17-8-6-10/h1-9,20H,(H,18,21)/b13-9-

InChI Key

GLWZDLVESBQTSJ-LCYFTJDESA-N

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)NN2C(=O)/C(=C/C3=CC=NC=C3)/SC2=S)O

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NN2C(=O)C(=CC3=CC=NC=C3)SC2=S)O

Origin of Product

United States

Preparation Methods

The synthesis of 2-hydroxy-N-[(5Z)-4-oxo-5-(pyridin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide typically involves the condensation of appropriate starting materials under controlled conditions. One common synthetic route includes the reaction of 2-hydroxybenzamide with a thiazolidinone derivative in the presence of a base, such as sodium ethoxide or potassium carbonate . The reaction is usually carried out in an organic solvent like ethanol or dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

2-hydroxy-N-[(5Z)-4-oxo-5-(pyridin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolidinone ring can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The pyridine ring can engage in π-π stacking interactions with aromatic residues, enhancing binding affinity .

Comparison with Similar Compounds

Key Observations :

  • Pyridinylmethylidene substituents (e.g., pyridin-2-yl vs. pyridin-4-yl) influence target specificity. The pyridin-2-yl analog shows bone disease applications, while pyridin-4-yl derivatives may favor antimicrobial activity .
  • Electron-withdrawing groups (e.g., chloro, nitro) on the benzamide moiety enhance enzyme inhibition, as seen in apoptosis signal-regulating kinase 1 (ASK1) inhibitors .

Antimicrobial Activity

  • The 2-hydroxybenzylidene analog (5Z)-5-(2-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one demonstrated antifungal activity against Candida albicans (MIC = 8 µg/mL) .
  • Rhodanine derivatives with nitro or bromo substituents exhibit broad-spectrum antibacterial activity, likely due to enhanced membrane permeability .

Enzyme Inhibition

  • 5-(4-Bromophenyl)furylmethylene derivatives inhibit ASK1 (IC₅₀ = 0.2–1.5 µM), a target for neurodegenerative and cardiovascular diseases .
  • Molecular dynamics simulations of analogs (e.g., compound 2 in ) reveal stable binding to bacterial targets like Mycobacterium tuberculosis shikimate kinase .

Crystallographic and Computational Studies

  • Crystal structures of analogs, such as (5Z)-5-(2-hydroxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one, confirm the Z-configuration and planar geometry of the thiazolidinone ring .
  • Software suites like SHELXL and GROMACS are widely used for refining crystal structures and simulating ligand-receptor interactions .

Biological Activity

The compound 2-hydroxy-N-[(5Z)-4-oxo-5-(pyridin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide is a derivative of thiazolidinone, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The compound features a thiazolidinone core with a hydroxyl group and a pyridine moiety, which are critical for its biological activity. The structural formula can be represented as follows:

C14H12N4O2S\text{C}_{14}\text{H}_{12}\text{N}_{4}\text{O}_{2}\text{S}

This structure is significant as the presence of the thiazolidinone ring is associated with various biological activities, including anticancer and antimicrobial properties.

Biological Activity Overview

Research indicates that compounds similar to This compound exhibit several biological activities:

  • Anticancer Activity : Thiazolidinone derivatives have been shown to inhibit tumor cell proliferation in various cancer cell lines. For instance, studies have demonstrated that certain thiazolidinones can induce apoptosis in cancer cells through multiple signaling pathways, including intrinsic and extrinsic pathways .
  • Antimicrobial Properties : The compound may also display antimicrobial activity against a range of bacterial strains. The thiazolidinone framework often enhances the interaction with microbial enzymes, leading to effective inhibition .
  • Enzyme Inhibition : Specific thiazolidinones have been identified as potent inhibitors of various kinases, such as DYRK1A. The introduction of specific substituents can significantly enhance their inhibitory potency, which is crucial for developing targeted therapies for diseases where these kinases are implicated .

The biological activity of This compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death. This process is often mediated by the activation of caspases and modulation of Bcl-2 family proteins .
  • Cell Cycle Arrest : Some studies suggest that thiazolidinones can cause cell cycle arrest at various phases, particularly G1 or G2/M phases, thereby inhibiting cancer cell proliferation .

Case Studies and Research Findings

A selection of studies highlights the biological activity of this compound:

StudyFindings
Identified as a potent inhibitor of DYRK1A with sub-micromolar affinity. Induced apoptosis in Huh7 and Caco2 cell lines with IC50 values below 10 µM.
Demonstrated the ability to induce apoptosis in HeLa cells via extrinsic and intrinsic pathways.
Showed antimicrobial effects against various bacterial strains with significant inhibition rates.

Q & A

Q. What are the key steps and optimization strategies for synthesizing this compound with high purity?

The synthesis typically involves:

  • Thiazolidinone core formation : Reacting thiourea derivatives with α-haloketones under acidic or basic conditions to form the thiazolidinone ring .
  • Benzylidene conjugation : Introducing the pyridinylmethylidene moiety via Knoevenagel condensation, requiring precise temperature control (e.g., 60–80°C) and anhydrous solvents (e.g., DMF or ethanol) .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to achieve >95% purity .
    Optimization : Catalyst selection (e.g., piperidine for condensation) and inert atmospheres (N₂/Ar) minimize side reactions .

Q. Which spectroscopic and crystallographic methods confirm the compound’s structure?

  • NMR spectroscopy : 1^1H and 13^13C NMR identify proton environments (e.g., thioxo group at δ ~170 ppm) and aromatic pyridine/benzamide signals .
  • Mass spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns .
  • X-ray crystallography : Single-crystal analysis resolves stereochemistry (Z-configuration at C5) and hydrogen-bonding networks .

Q. What in vitro assays are suitable for preliminary bioactivity screening?

  • Anticancer activity : NCI-60 cell line panel screening, with IC₅₀ calculations for melanoma and breast cancer models .
  • Antimicrobial testing : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
    Methodology : Use DMSO as a solubilizing agent (<1% v/v) to avoid solvent toxicity .

Advanced Research Questions

Q. How can computational methods predict structure-activity relationships (SAR) for this compound?

  • Molecular docking : Simulate binding to targets like EGFR or COX-2 using AutoDock Vina, focusing on the thiazolidinone’s electrophilic C4=O and pyridine’s π-π stacking .
  • DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites (e.g., thioxo sulfur for nucleophilic attacks) .
    Validation : Compare computational IC₅₀ values with experimental data from NCI-60 assays .

Q. How to resolve contradictions in reaction yields when varying base catalysts?

  • Case study : Lower yields with K₂CO₃ vs. Et₃N in benzylidene conjugation may arise from poor solubility or competing side reactions (e.g., hydrolysis of the thioxo group) .
  • Mitigation : Screen bases (e.g., DBU, NaHCO₃) under controlled moisture levels and monitor via TLC .

Q. What strategies improve bioavailability in in vivo studies?

  • Prodrug design : Esterify the 2-hydroxybenzamide group to enhance membrane permeability .
  • Nanoparticle encapsulation : Use PEG-PLGA carriers to increase solubility and prolong half-life .
    Validation : Pharmacokinetic studies (Cₘₐₓ, t₁/₂) in rodent models .

Data Contradiction Analysis

Q. Discrepancies in reported anticancer activity across similar analogs

  • Root cause : Variability in substituent positioning (e.g., para vs. meta pyridine) alters steric hindrance at target binding pockets .
  • Resolution : Synthesize and test positional isomers under standardized assay conditions .

Q. Conflicting crystallographic data on hydrogen-bonding networks

  • Analysis : Polymorphism (e.g., solvent-dependent crystal packing) may lead to divergent H-bond patterns .
  • Solution : Perform solvent screening (e.g., MeOH vs. CHCl₃) and compare unit cell parameters .

Methodological Tables

Q. Table 1. Key Spectroscopic Data

Technique Key Peaks Functional Group
1^1H NMRδ 8.50 (d, J=5 Hz, 2H)Pyridine protons
13^13C NMRδ 192.1 (C=O), 178.9 (C=S)Thioxo and carbonyl groups
IR1680 cm⁻¹ (C=O), 1250 cm⁻¹ (C=S)Stretching vibrations

Q. Table 2. Reaction Optimization Parameters

Step Optimal Conditions Yield
Thiazolidinone formationEtOH, reflux, 12 h75%
Knoevenagel condensationDMF, 70°C, piperidine catalyst82%
PurificationSilica gel (hexane:EtOAc=3:1)95%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.